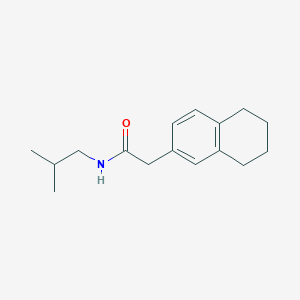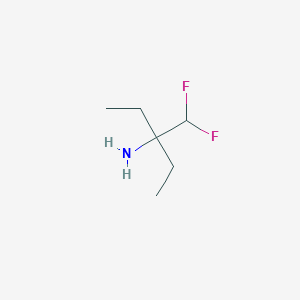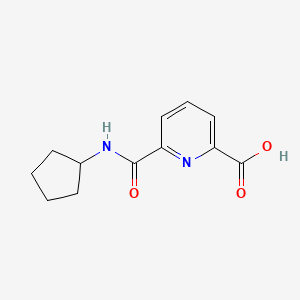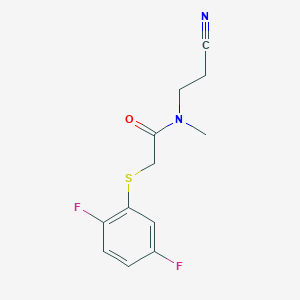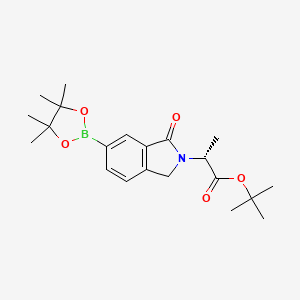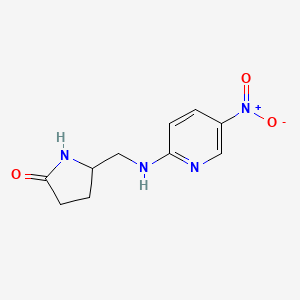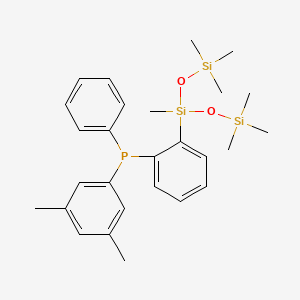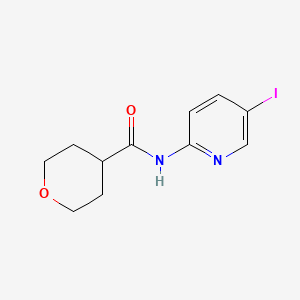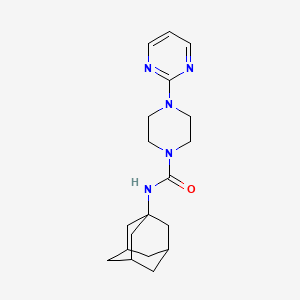
n-(4-Fluorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine: is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a methyl group, and a nitro group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method includes the nitration of 1-methylimidazole to introduce the nitro group, followed by the alkylation of the imidazole ring with 4-fluorobenzyl chloride under basic conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The imidazole ring can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed:
Reduction: Formation of N-(4-Fluorobenzyl)-1-methyl-4-amino-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives.
Coupling: Formation of biaryl imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is used as a building block in organic synthesis to create more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for further investigation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .
Comparaison Avec Des Composés Similaires
N-(4-Fluorobenzyl)-1-methylimidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(4-Fluorobenzyl)piperidine: Contains a piperidine ring instead of an imidazole ring, leading to different pharmacological properties.
N-(4-Fluorobenzyl)-N-methylpropane-1,3-diamine: Contains a diamine group, which affects its chemical behavior and applications.
Uniqueness: N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is unique due to the presence of both a nitro group and a fluorobenzyl group on the imidazole ring. This combination of functional groups imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H11FN4O2 |
|---|---|
Poids moléculaire |
250.23 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine |
InChI |
InChI=1S/C11H11FN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |
Clé InChI |
PPIHSZYQAQCCSV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1NCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



